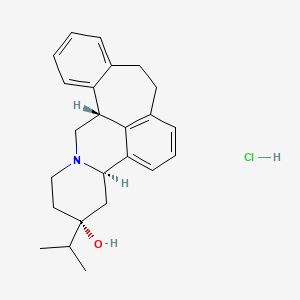

Dexclamol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dexclamolhydrochlorid ist ein starkes Neuroleptikum, das für seine Fähigkeit bekannt ist, Amphetamin-induziertes stereotypisches Verhalten bei Ratten und Apomorphin-induziertes Erbrechen bei Hunden zu antagonisieren . Es wird chemisch als (+)-3S,4aS,13bS-2,3,4,4a,8,9,13b,14-Octahydro-3-Isopropyl-1H-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol beschrieben . Diese Verbindung wurde auf ihre potenzielle Verwendung in der Neuroleptanalgesie untersucht, einer Methode, bei der Neuroleptika und Analgetika kombiniert werden, um einen Zustand des operativen Komforts zu erreichen .

Herstellungsmethoden

Dexclamolhydrochlorid kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Auflösung seines Racemats in seine Enantiomere, gefolgt von der Umwandlung des aktiven Enantiomers in sein Hydrochloridsalz . Die Löslichkeit von Dexclamolhydrochlorid wird signifikant von der enantiomeren Reinheit der verwendeten Rohmaterialien beeinflusst . Industrielle Produktionsmethoden beinhalten typischerweise die Verwendung von Mantelbechern und magnetischem Rühren, um klare Lösungen der Verbindung zu erhalten .

Vorbereitungsmethoden

Dexclamol hydrochloride can be synthesized through various methods. One common approach involves the resolution of its racemic mixture into its enantiomers, followed by the conversion of the active enantiomer into its hydrochloride salt . The solubility of this compound is significantly influenced by the enantiomeric purity of the raw materials used . Industrial production methods typically involve the use of jacketed beakers and magnetic stirring to achieve clear solutions of the compound .

Analyse Chemischer Reaktionen

Dexclamolhydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Hydroxylamin und Hydrazin, die mit Aldehyden und Ketonen reagieren, um Oxime und Hydrazone zu bilden . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Dexclamolhydrochlorid wurde eingehend auf seine Auswirkungen auf den Katecholaminstoffwechsel und seine Fähigkeit untersucht, zentrale adrenerge Rezeptoren zu antagonisieren . Es wurde gezeigt, dass es den Dopaminumsatz erhöht, ohne den Noradrenalinumsatz bei niedrigeren Dosen zu beeinflussen . Bei höheren Dosen beschleunigt es den Umsatz sowohl von Dopamin als auch von Noradrenalin . Diese Verbindung wurde auch für die Verwendung in der Neuroleptanalgesie vorgeschlagen, bei der sie mit narkotischen Analgetika kombiniert wird, um die anästhetischen Wirkungen von Halothan bei Ratten zu verstärken .

Wirkmechanismus

Der Wirkmechanismus von Dexclamolhydrochlorid beinhaltet die Antagonisierung zentraler Dopamin- und Noradrenalinrezeptoren . Es zeigt stereochemische Spezifität, wobei das (+)-Dexclamol-Enantiomer effektiver ist als das (−)-Dexclamol-Enantiomer . Diese Verbindung beeinflusst auch die Konzentrationen von Homovanillinsäure, einem Metaboliten von Dopamin, was auf Veränderungen im Dopaminumsatz hindeutet .

Wirkmechanismus

The mechanism of action of dexclamol hydrochloride involves its antagonism of central dopamine and norepinephrine receptors . It exhibits stereochemical specificity, with the (+)-dexclamol enantiomer being more effective than the (−)-dexclamol enantiomer . This compound also affects the concentrations of homovanillic acid, a metabolite of dopamine, indicating changes in dopamine turnover .

Vergleich Mit ähnlichen Verbindungen

Dexclamolhydrochlorid ähnelt anderen Neuroleptika wie Droperidol und Fluphenazin . Es ist einzigartig in seiner stereochemischen Spezifität und seiner Fähigkeit, sowohl den Dopamin- als auch den Noradrenalinumsatz zu beeinflussen . Andere ähnliche Verbindungen umfassen racemische Medikamente wie ICRF 159, die ebenfalls Unterschiede in der Löslichkeit und biologischen Aktivität aufweisen, die auf ihrer enantiomeren Zusammensetzung beruhen .

Eigenschaften

CAS-Nummer |

52389-27-2 |

|---|---|

Molekularformel |

C24H30ClNO |

Molekulargewicht |

384.0 g/mol |

IUPAC-Name |

(1R,6R,8R)-6-propan-2-yl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride |

InChI |

InChI=1S/C24H29NO.ClH/c1-16(2)24(26)12-13-25-15-21-19-8-4-3-6-17(19)10-11-18-7-5-9-20(23(18)21)22(25)14-24;/h3-9,16,21-22,26H,10-15H2,1-2H3;1H/t21-,22-,24-;/m1./s1 |

InChI-Schlüssel |

LSZSZUUPKKTESX-GOXMAUIJSA-N |

Isomerische SMILES |

CC(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O.Cl |

Kanonische SMILES |

CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.